molecular formula C11H11F2NO B13623358 6-(3,4-Difluorophenyl)piperidin-2-one

6-(3,4-Difluorophenyl)piperidin-2-one

Cat. No.: B13623358
M. Wt: 211.21 g/mol
InChI Key: PMKJZYDRSJXWHH-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Difluorophenyl)piperidin-2-one typically involves the reaction of piperidine derivatives with difluorobenzene compounds. One common method includes the use of piperidine-4-carboxylic acid and 1,3-difluorobenzene under specific reaction conditions . The reaction is often facilitated by the presence of halogen derivatives and proceeds with yields ranging from 55% to 92% .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH₃I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(3,4-Difluorophenyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Difluorophenyl)piperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

6-(3,4-difluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11F2NO/c12-8-5-4-7(6-9(8)13)10-2-1-3-11(15)14-10/h4-6,10H,1-3H2,(H,14,15)

InChI Key

PMKJZYDRSJXWHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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